N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide
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Overview
Description
N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide typically involves the reaction of pyrazole derivatives with piperidine derivatives. One common method includes the formation of β-keto esters from piperidine-4-carboxylic acid, followed by treatment with N,N-dimethylformamide dimethyl acetal. The subsequent reaction with N-mono-substituted hydrazines yields the target compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1H-Pyrazole-4-carboxylic acid: A simpler analog without the piperidine moiety.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: A methyl-substituted derivative.
N-Boc-piperidinyl-1H-pyrazole-4-carboxylates: Compounds with a Boc-protected piperidine group
Uniqueness: N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide stands out due to its unique combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H16N4O |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H16N4O/c15-10(9-6-13-14-7-9)12-5-8-1-3-11-4-2-8/h6-8,11H,1-5H2,(H,12,15)(H,13,14) |
InChI Key |
UVHHMYCYSMMNFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CNN=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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